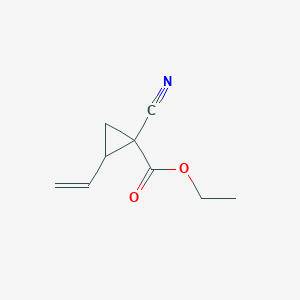![molecular formula C7H15NO2 B8664547 2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine](/img/structure/B8664547.png)
2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine is an organic compound characterized by the presence of a dioxolane ring and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The ethylamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Phenyl-1,3-dioxolane: Another compound with a dioxolane ring, but with a phenyl group instead of an ethylamine group.
Uniqueness
2-(®-2,2-dimethyl-[1,3]dioxolan-4-yl)-ethylamine is unique due to the presence of both the dioxolane ring and the ethylamine group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clé InChI |
YBYAUYKHQWYPSD-ZCFIWIBFSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)CCN)C |
SMILES canonique |
CC1(OCC(O1)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide](/img/structure/B8664484.png)




![S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate](/img/structure/B8664516.png)
![3-Chloro-alpha-[[[1,1-dimethylethyl]amino]methyl]benzenemethanol](/img/structure/B8664524.png)
![Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B8664531.png)
![4-chloro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B8664539.png)




